Venadaparib hydrochloride

Übersicht

Beschreibung

PARP-Inhibitoren sind eine Klasse pharmakologischer Inhibitoren, die vielversprechend in der Behandlung verschiedener Krebsarten eingesetzt werden, darunter Eierstock-, Brust-, Bauchspeicheldrüsen- und Prostatakrebs . Venadaparib inhibiert speziell PARP-1- und PARP-2-Enzyme, die eine entscheidende Rolle bei DNA-Reparaturmechanismen spielen .

Vorbereitungsmethoden

Die Synthese von Venadaparib umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktion zur Bildung der endgültigen Verbindung. Der Syntheseweg beinhaltet typischerweise die Verwendung spezifischer Reagenzien und Katalysatoren unter kontrollierten Bedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten . Industrielle Produktionsmethoden für Venadaparib sind so konzipiert, dass sie skalierbar und kostengünstig sind, um sicherzustellen, dass die Verbindung in großen Mengen für den klinischen Einsatz hergestellt werden kann .

Chemische Reaktionsanalyse

Venadaparib durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Zu den häufig verwendeten Reagenzien in diesen Reaktionen gehören Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden . Beispielsweise kann die Oxidation von Venadaparib zur Bildung von oxidierten Derivaten führen, während die Reduktion zu reduzierten Formen der Verbindung führen kann .

Analyse Chemischer Reaktionen

Venadaparib undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation of venadaparib can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Venadaparib hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird Venadaparib als Werkzeug verwendet, um die Mechanismen der DNA-Reparatur und die Rolle von PARP-Enzymen zu untersuchen . In der Biologie wird es verwendet, um die Auswirkungen der PARP-Inhibition auf zelluläre Prozesse zu untersuchen und potenzielle therapeutische Ziele zu identifizieren . In der Medizin wird Venadaparib als Behandlung für verschiedene Krebsarten untersucht, insbesondere für solche mit Defekten in DNA-Reparaturmechanismen . In der Industrie wird Venadaparib bei der Entwicklung neuer Medikamente und Therapien zur Krebsbehandlung eingesetzt .

Wirkmechanismus

Venadaparib übt seine Wirkung aus, indem es die Aktivität von PARP-1- und PARP-2-Enzymen hemmt. Diese Enzyme sind an der Reparatur von Einzelstrangbrüchen in der DNA beteiligt. Durch die Hemmung der PARP-Aktivität verhindert Venadaparib die Reparatur von DNA-Schäden, was zur Anhäufung von DNA-Brüchen und letztendlich zum Zelltod führt . Dieser Mechanismus ist besonders effektiv in Krebszellen mit Defekten in DNA-Reparaturwegen, wie z. B. solchen mit BRCA-Mutationen .

Wirkmechanismus

Venadaparib exerts its effects by inhibiting the activity of PARP-1 and PARP-2 enzymes. These enzymes are involved in the repair of single-strand breaks in DNA. By inhibiting PARP activity, venadaparib prevents the repair of DNA damage, leading to the accumulation of DNA breaks and ultimately cell death . This mechanism is particularly effective in cancer cells with defects in DNA repair pathways, such as those with BRCA mutations .

Vergleich Mit ähnlichen Verbindungen

Venadaparib ist Teil einer Klasse von PARP-Inhibitoren, zu denen auch andere Verbindungen wie Olaparib, Rucaparib und Niraparib gehören . Im Vergleich zu diesen Verbindungen hat Venadaparib verbesserte physikalisch-chemische Eigenschaften, Wirksamkeit und Sicherheitsprofile gezeigt . Beispielsweise hat Venadaparib eine größere Sicherheitsmarge und überlegene Antikrebswirkungen in Modellen mit homologer Rekombinationsdefizienz . Dies macht Venadaparib zu einem vielversprechenden Kandidaten für die Behandlung von Krebserkrankungen mit DNA-Reparaturdefekten .

Eigenschaften

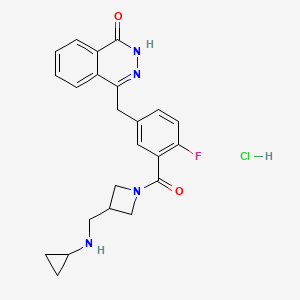

IUPAC Name |

4-[[3-[3-[(cyclopropylamino)methyl]azetidine-1-carbonyl]-4-fluorophenyl]methyl]-2H-phthalazin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN4O2/c24-20-8-5-14(10-21-17-3-1-2-4-18(17)22(29)27-26-21)9-19(20)23(30)28-12-15(13-28)11-25-16-6-7-16/h1-5,8-9,15-16,25H,6-7,10-13H2,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNBQAYKYNYRCCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2CN(C2)C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1681017-83-3 | |

| Record name | Venadaparib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1681017833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Venadaparib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17105 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VENADAPARIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PUP792O0IW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

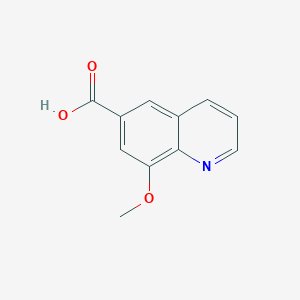

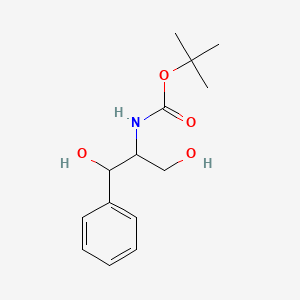

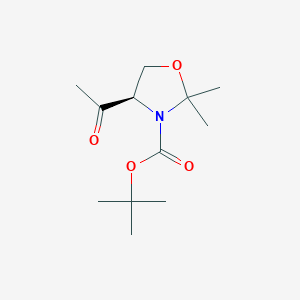

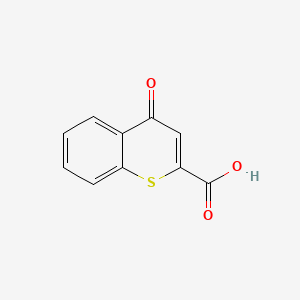

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

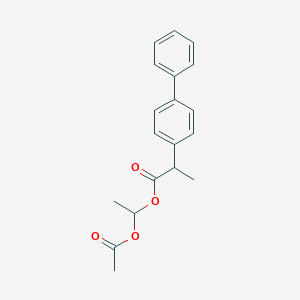

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Benzyl-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B3323621.png)

![3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno-[3,2-e]pyridine-2-carboxylic acid](/img/structure/B3323635.png)

![N-([1,1'-Biphenyl]-4-yl)-2-cyanoacetamide](/img/structure/B3323700.png)

![(S)-tert-Butyl 3-formyl-1-oxa-4-azaspiro[4.5]decane-4-carboxylate](/img/structure/B3323713.png)